molecular formula C8H13N3 B1523290 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine CAS No. 26503-23-1

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No. B1523290
Key on ui cas rn: 26503-23-1
M. Wt: 151.21 g/mol
InChI Key: OOCMJNWYIMBFLU-UHFFFAOYSA-N
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Patent
US09403815B2

Procedure details

A solution of 2-oxocyclohexanecarbonitrile 16 (10 g, 81.2 mmol) and methyl hydrazine 15 (3 equiv, 11.2 g) in 150 mL of absolute ethanol was refluxed for 20 hrs and was concentrated on rotavapor to dryness. The crude product was recrystallized from methanol to afford the desired product 17. (Reference for the preparation of compound 17: J. Am. Chem. Soc. 1959, 81, 2448-2452)
Quantity
10 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[C:8]#[N:9].[CH3:10][NH:11][NH2:12]>C(O)C>[CH3:10][N:11]1[C:8]([NH2:9])=[C:3]2[C:2]([CH2:7][CH2:6][CH2:5][CH2:4]2)=[N:12]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C1C(CCCC1)C#N
Name
methyl hydrazine
Quantity
11.2 g
Type
reactant
Smiles
CNN
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on rotavapor to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CN1N=C2CCCCC2=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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